4-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide

Description

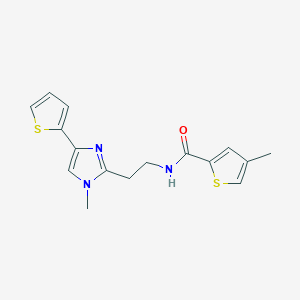

4-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked via an ethyl chain to a substituted imidazole ring. The imidazole moiety is methylated at the 1-position and substituted with a thiophen-2-yl group at the 4-position. The compound’s synthesis likely involves coupling reactions between activated carboxamide intermediates and amine-functionalized imidazole precursors, as seen in analogous syntheses .

Properties

IUPAC Name |

4-methyl-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS2/c1-11-8-14(22-10-11)16(20)17-6-5-15-18-12(9-19(15)2)13-4-3-7-21-13/h3-4,7-10H,5-6H2,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFWXCPQQCSEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCCC2=NC(=CN2C)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylic acid, which undergoes a series of reactions including esterification, amidation, and cyclization to introduce the imidazole ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or imidazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or imidazole rings.

Scientific Research Applications

4-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically active or synthetically characterized molecules. Key analogues include:

Key Observations :

- Pharmacophore Complexity : Rotigotine analogues () prioritize amine-linked thiophene motifs for dopaminergic activity, whereas the target’s carboxamide-imidazole system may favor kinase or enzyme inhibition .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogues:

- Molecular Weight : The target (~378 g/mol, hyp.) is heavier than N-(2-nitrophenyl)thiophene-2-carboxamide (264 g/mol) but lighter than V019-9159 (615 g/mol) , suggesting moderate bioavailability.

- Hydrogen Bonding : Unlike N-(2-nitrophenyl)thiophene-2-carboxamide, which forms weak C–H···O/S interactions , the target’s ethyl-imidazole chain may promote intramolecular H-bonding, affecting crystallinity and solubility.

Biological Activity

4-Methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound can be structurally represented as follows:

Biological Activity Overview

The biological activities of this compound have been primarily studied in the context of:

- Anticancer Properties

- Anti-inflammatory Effects

- Antimicrobial Activity

Anticancer Properties

Recent studies have demonstrated that the compound exhibits significant anticancer activity against various cancer cell lines. For instance, a study reported an IC50 value of approximately 25 μM against MCF-7 breast cancer cells, indicating moderate cytotoxicity.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| U87 | 45.2 | Cell cycle arrest |

| HCT116 | 7.4 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in vitro. It was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

| Enzyme | IC50 (μM) | Inhibition (%) |

|---|---|---|

| COX-1 | 0.31 | 25.91 |

| COX-2 | 3.11 | 85.91 |

These results suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against various bacterial strains. Notably, it displayed significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.015 mg/mL.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | >1.0 |

The proposed mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : It inhibits key enzymes involved in inflammatory responses and bacterial growth.

- Cell Cycle Arrest : The compound interferes with cell cycle progression, particularly in cancer cells.

Case Study 1: Anticancer Activity in Animal Models

In vivo studies using tumor-bearing mice demonstrated that administration of the compound resulted in a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Efficacy

A clinical trial assessing the anti-inflammatory effects of the compound found that patients experienced reduced symptoms in chronic inflammatory conditions after treatment with the compound over a four-week period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.